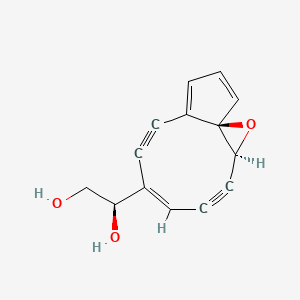
4-Dihydroxyethyl-8,9-epoxy-enediyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dihydroxyethyl-8,9-epoxy-enediyne is a polyol.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
The synthesis of 4-Dihydroxyethyl-8,9-epoxy-enediyne has been a focus of research due to its complex structure and therapeutic potential. Recent advancements include:
- Total Synthesis Approaches : Innovative synthetic routes have been developed to produce enediyne compounds with high yields and purity. These methods often involve strategic functionalization steps that allow for the incorporation of reactive handles necessary for drug conjugation .
- Biosynthetic Pathways : Understanding the biosynthesis of enediyne natural products has opened avenues for engineering microbial systems to produce novel enediyne derivatives. This approach allows for structural diversification and optimization for enhanced biological activity .
Case Studies and Research Findings
Several studies highlight the application of this compound in cancer research:
Eigenschaften
Molekularformel |
C14H10O3 |
|---|---|
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
(1R)-1-[(1R,3S,6E)-2-oxatricyclo[8.3.0.01,3]trideca-6,10,12-trien-4,8-diyn-7-yl]ethane-1,2-diol |
InChI |
InChI=1S/C14H10O3/c15-9-12(16)10-3-1-5-13-14(17-13)8-2-4-11(14)7-6-10/h2-4,8,12-13,15-16H,9H2/b10-3+/t12-,13-,14+/m0/s1 |
InChI-Schlüssel |
VMDQGDOIIPCVIS-QNPGQJGNSA-N |
Isomerische SMILES |
C1=C[C@@]23[C@@H](O2)C#C/C=C(\C#CC3=C1)/[C@H](CO)O |
Kanonische SMILES |
C1=CC23C(O2)C#CC=C(C#CC3=C1)C(CO)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















